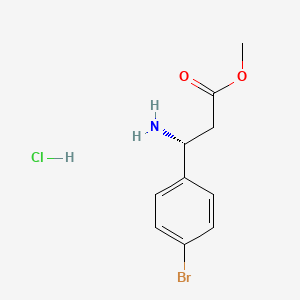![molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5](/img/no-structure.png)
tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Wirkmechanismus
Target of Action
Similar compounds, such as tert-butyl carbamate, have been used in the palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with enzymes or receptors involved in the synthesis of anilines.
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other carbamate compounds .
Biochemical Pathways
Related compounds have been implicated in the synthesis of pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may play a role in the biosynthesis of pyrrole derivatives.
Result of Action
Based on the known effects of similar compounds, it is likely that the compound influences the synthesis of anilines and pyrrole derivatives .
Safety and Hazards
Zukünftige Richtungen
Research into carbamates and their derivatives is ongoing, with potential applications in a variety of fields such as medicine, agriculture, and biochemistry . The future directions for research into “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” would depend on its specific properties and potential applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(3-bromophenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- 2-(Boc-amino)ethyl bromide
Comparison: tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl carbamate, it has enhanced reactivity and binding affinity. N-Boc-ethylenediamine and 2-(Boc-amino)ethyl bromide are structurally similar but lack the bromophenyl group, resulting in different reactivity and applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-bromophenylacetic acid", "thionyl chloride", "triethylamine", "2-aminoethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with thionyl chloride and triethylamine to form tert-butyl chloroformate.", "Step 2: 3-bromophenylacetic acid is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.", "Step 3: The intermediate from step 2 is reacted with 2-aminoethylamine in the presence of sodium bicarbonate to form tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate.", "Step 4: The final product is obtained by treating the intermediate from step 3 with sodium hydroxide and extracting with diethyl ether and ethyl acetate, followed by acidification with hydrochloric acid and extraction with diethyl ether and water." ] } | |
CAS-Nummer |
1086392-07-5 |
Molekularformel |
C13H19BrN2O2 |
Molekulargewicht |
315.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




